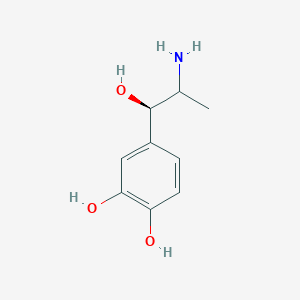
S-(-)-Eticlopride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-101 is a novel pharmaceutical compound currently under development, showing promise in the treatment of several medical conditions. This experimental drug is being investigated by leading research institutions and pharmaceutical companies worldwide, reflecting the global interest in its potential therapeutic benefits . As a small molecule drug, E-101 is primarily being explored for its applications in the treatment of chronic inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-101 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. general organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions are likely involved .
Industrial Production Methods
Industrial production of E-101 would require scalable and cost-effective methods. This typically involves optimizing the synthetic route to minimize the number of steps, using readily available starting materials, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
E-101 undergoes various chemical reactions, including:
Oxidation: E-101 can be oxidized to form different oxidation states, which may be relevant for its biological activity.
Reduction: Reduction reactions can convert E-101 to its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse compounds .
Scientific Research Applications
E-101 has a wide range of scientific research applications, including:
Chemistry: E-101 is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: E-101 is investigated for its effects on cellular processes and signaling pathways.
Industry: E-101 may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
E-101 operates through a unique mechanism of action that sets it apart from existing treatments. The drug works by selectively inhibiting a specific protein kinase pathway that is known to be overactive in various inflammatory and cancerous conditions. By targeting this pathway, E-101 effectively disrupts the signaling processes that lead to the proliferation and survival of aberrant cells. Furthermore, E-101 has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines and thereby alleviating chronic inflammation .
Comparison with Similar Compounds
E-101 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): E-101 is structurally related to riboflavin but has distinct pharmacological properties.
Riboflavin-5’-phosphate sodium: This compound is a derivative of riboflavin and is used as a food additive.
Other Protein Kinase Inhibitors: E-101’s mechanism of action is similar to other protein kinase inhibitors, but its selectivity and dual action on inflammation and cancer make it unique.
E-101’s uniqueness lies in its dual action of targeting specific signaling pathways in both inflammatory and cancerous conditions, providing a promising alternative to existing therapies .
Properties
Molecular Formula |
C17H26Cl2N2O3 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1 |
InChI Key |
RDZXYWICCLALQM-MERQFXBCSA-N |
Isomeric SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


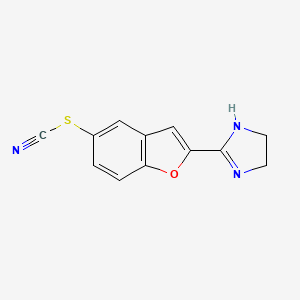


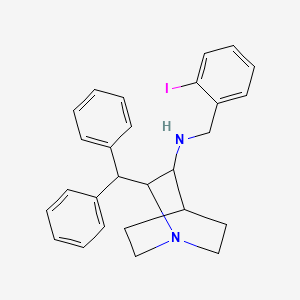
![[2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10763347.png)


![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)
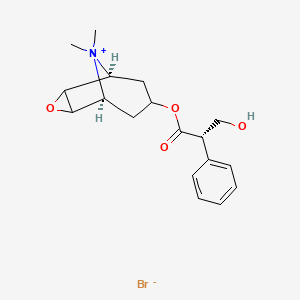
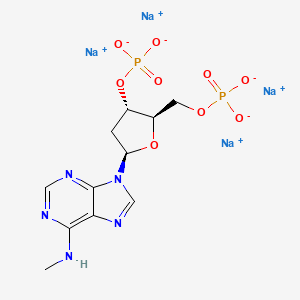
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
